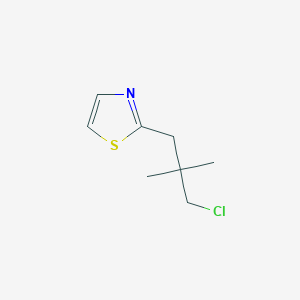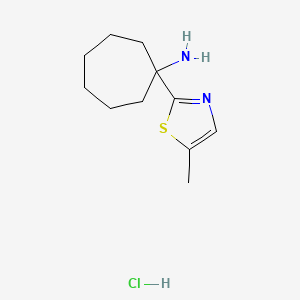
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 5-methyl-1,3-thiazole with cycloheptanone, followed by amination and subsequent hydrochloride salt formation . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
1-(5-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride is unique due to its specific structure, which combines a thiazole ring with a cycloheptane moiety. Similar compounds include:
1-(4-Methyl-1,3-thiazol-2-yl)cycloheptan-1-amine hydrochloride: This compound has a similar structure but with a methyl group at the 4-position of the thiazole ring.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring.
These similar compounds may have different chemical and biological properties due to the variations in their structures .
Properties
Molecular Formula |
C11H19ClN2S |
|---|---|
Molecular Weight |
246.80 g/mol |
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N2S.ClH/c1-9-8-13-10(14-9)11(12)6-4-2-3-5-7-11;/h8H,2-7,12H2,1H3;1H |
InChI Key |
MLBMZGHSVOPUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C2(CCCCCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


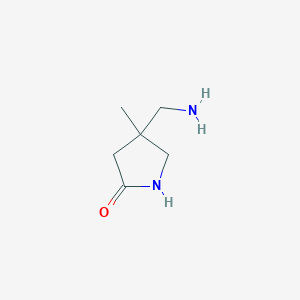
![1-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B13197061.png)

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
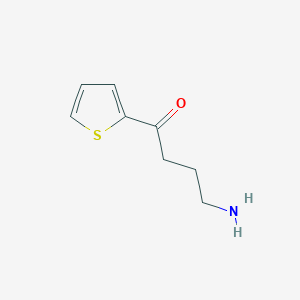
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

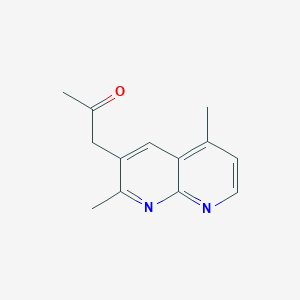
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)

